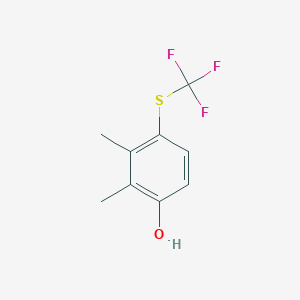

2,3-Dimethyl-4-(trifluoromethylthio)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

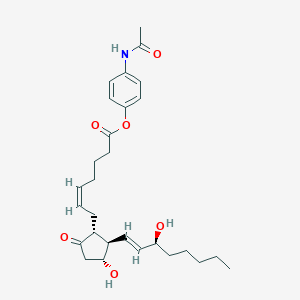

“2,3-Dimethyl-4-(trifluoromethylthio)phenol” is a chemical compound with the molecular formula C9H9F3OS . It is used in the preparation of phenylamino derivative, which is an important intermediate in the synthesis of toltrazuril .

Synthesis Analysis

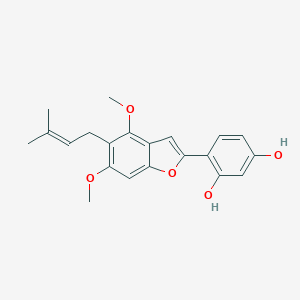

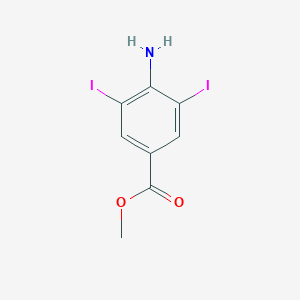

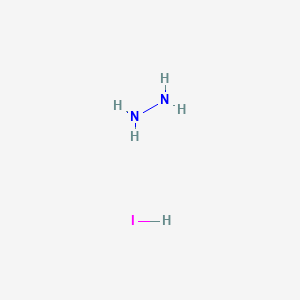

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 1 sulfur atom, and 1 oxygen atom .Chemical Reactions Analysis

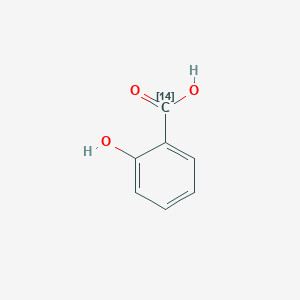

The functionalization of phenols was exclusively para-selective; phenols unsubstituted in both the ortho- and para positions solely gave the para-substituted SCF3-products in all cases . Some additional transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide were performed giving bromo-, iodo-, nitro- and benzyl substituted products .Physical And Chemical Properties Analysis

The boiling point of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” is 120-123 °C (Press: 16 Torr), and its density is predicted to be 1.34±0.1 g/cm3 . The pKa is predicted to be 9.06±0.23 .科学研究应用

Application Summary

2,4-dimethylphenol is used in the development of electrochemical sensors for environmental monitoring . These sensors are designed to detect aqueous phenolic compounds, which are important but toxic chemicals used in many industrial fields .

Methods of Application

A paste electrochemical sensor, based on a carbon paste electrode modified with different oxides, has been developed for investigation of 2,4-dimethylphenol (2,4 DMP) oxidation in phosphate buffer solution (PBS) with pH of 7 . In this study, Fe2O3, Al2O3, ZrO2 and SiO2 have been tested . The ratio of graphite powder/Al2O3/paraffin oil used was 71/4/25 .

Results or Outcomes

Among the oxides tested, Al2O3 showed the best electrocatalysis on oxidation of 2,4 DMP . The high sensibility of Al2O3 for 2,4 DMP detection can be explained by the interaction between benzene rings of phenol and acid sites of Al2O3 . This opens a high potential application of sensors based on the electro acidic catalysts .

Electrophilic Aromatic Ring Trifluoromethylthiolation

Application Summary

This process involves the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This method is used to introduce a trifluoromethylthiol group (SCF3) into an organic molecule, which can enhance the compounds’ properties, making new functional and advanced materials .

Methods of Application

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization was exclusively para-selective .

Results or Outcomes

The study found that phenols unsubstituted in both the ortho- and para-positions solely gave the para-substituted SCF3-products . Para-substituted phenols gave the ortho-substituted SCF3-products . This method opens up possibilities for the synthesis of biologically interesting SCF3-analogues .

Synthesis of Biologically Interesting SCF3-Analogues

Application Summary

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols can be used to synthesize biologically interesting SCF3-analogues . This process can enhance the compounds’ properties

安全和危害

属性

IUPAC Name |

2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUDEIARBMXTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563806 |

Source

|

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-4-(trifluoromethylthio)phenol | |

CAS RN |

129644-70-8 |

Source

|

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。